(4-Isopropoxy-3-methoxyphenyl)methanol
Overview
Description
(4-Isopropoxy-3-methoxyphenyl)methanol: is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is characterized by the presence of an isopropoxy group and a methoxy group attached to a phenyl ring, with a methanol group at the para position relative to the isopropoxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropoxy-3-methoxyphenyl)methanol typically involves the protection of hydroxyl groups, bromine substitution, etherification, and deprotection steps . For instance, p-methyl phenol can be used as a starting material, undergoing hydroxyl protection, bromine substitution, etherification, and finally deprotection to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and efficient. The process involves using inexpensive raw materials and solvents, with high selectivity and yield at each step of the reaction . The reaction conditions are mild, making the method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (4-Isopropoxy-3-methoxyphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to the corresponding aldehyde or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, (4-Isopropoxy-3-methoxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds . It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties . It may be used in the development of new drugs or as a reference compound in biochemical assays.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds .
Mechanism of Action
The mechanism of action of (4-Isopropoxy-3-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (4-Isopropoxy-3-methoxyphenyl)ethanol
- (4-Isopropoxy-3-methoxyphenyl)acetaldehyde
- (4-Isopropoxy-3-methoxyphenyl)acetic acid
Uniqueness: (4-Isopropoxy-3-methoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties . This uniqueness makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(3-methoxy-4-propan-2-yloxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8,12H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPYAKQHQXEJKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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